molecular formula C9H8F2O2 B1455531 2-(3-(Difluoromethyl)phenyl)acetic acid CAS No. 1000547-15-8

2-(3-(Difluoromethyl)phenyl)acetic acid

Cat. No. B1455531
M. Wt: 186.15 g/mol
InChI Key: KDYGLVQGRMDQBI-UHFFFAOYSA-N
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Description

“2-(3-(Difluoromethyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 1000547-15-8 . It has a molecular weight of 186.16 and is typically stored at room temperature . It is a powder in physical form .


Synthesis Analysis

While specific synthesis methods for “2-(3-(Difluoromethyl)phenyl)acetic acid” were not found, there are general advances made in difluoromethylation processes based on X–CF2H bond formation . These processes have benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F2O2/c10-9(11)7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) . The InChI key is KDYGLVQGRMDQBI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It is typically stored at room temperature .

Scientific Research Applications

Crystallographic Insights

A study involving a similar compound, 3,4-Diphenylpyrrole-2,5-dicarboxylic acid (which crystallizes as the acetic acid disolvate), highlighted its extensive hydrogen bonding involving carboxylic acid functional groups and acetic acid moieties. This suggests potential applications in studying molecular interactions and crystallography (Prayzner, Ojadi, Golen, & Williard, 1996).

Synthesis and Reactivity

Research on substituted acetic acids or acetyl chlorides, similar to 2-(3-(Difluoromethyl)phenyl)acetic acid, has been conducted to yield various salts. These studies can inform on the reactivity and synthesis pathways of related compounds (Davies, Marcoux, Wu, Palucki, Corley, Robbins, Tsou, Ball, Dormer, Larsen, & Reider, 2000).

Analytical Chemistry

The determination of phenyl acetic acid in human blood using gas chromatography-mass spectrometry illustrates an application in analytical chemistry. Similar methods could be adapted for analyzing 2-(3-(Difluoromethyl)phenyl)acetic acid in biological samples (Mangani, Canestrari, Berloni, Maione, Pagliarani, & Mangani, 2004).

Anticancer and Antibacterial Studies

A study of diclofenac or 2-[(2′,6′-dichlorophenyl)amino]phenyl}acetic acid (dcf) in alkali metal complexes found anticancer and antibacterial activities, suggesting potential biomedical applications for related compounds like 2-(3-(Difluoromethyl)phenyl)acetic acid (Shah, Shah, Khan, Ahmed, Sohani, Hussain, Csuk, Anwar, & Al-Harrasi, 2019).

Electrocatalysis

In a study involving cyclic voltammetry for determining phenyl acetic acid, modified electrodes showed promise for electrocatalytic applications, which could be relevant for 2-(3-(Difluoromethyl)phenyl)acetic acid as well (Xie, Pei, Pei, & Cai, 2014).

Organic Synthesis

The ortho-coupling of electron-deficient arenes and phenyl acetic acids in a palladium-catalyzed C-H activation/C-C coupling reaction indicates possible synthetic applications for 2-(3-(Difluoromethyl)phenyl)acetic acid and its derivatives (Wang, Mei, & Yu, 2008).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “2-(3-(Difluoromethyl)phenyl)acetic acid” were not found in the search results, the field of difluoromethylation has seen recent advances and is of interest for process chemistry .

properties

IUPAC Name

2-[3-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYGLVQGRMDQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Difluoromethyl)phenyl)acetic acid

CAS RN

1000547-15-8
Record name 2-[3-(difluoromethyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhao, Y Wang, X Zhang, L Qiao, S Wang… - RSC Medicinal …, 2023 - pubs.rsc.org
Interfering with the assembly of hepatitis B virus (HBV) capsid is a promising approach for treating chronic hepatitis B (CHB). In order to enhance the metabolic stability and reduce the …
Number of citations: 3 pubs.rsc.org

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